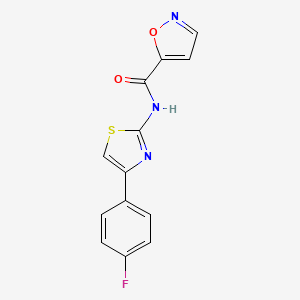

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGCLOHAXXUKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a fluorophenyl thiourea with α-haloketones. The isoxazole ring can be synthesized via the cyclization of β-keto esters with hydroxylamine. The final step involves coupling the thiazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit activity against a range of microbial pathogens. For instance, thiazole derivatives have shown efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 100-400 µg/ml for various strains . The structural characteristics of these compounds play a crucial role in their antimicrobial potency.

1.2 Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. A study highlighted the effectiveness of substituted thiazoles in inhibiting Mycobacterium tuberculosis, particularly against multidrug-resistant strains. Certain derivatives demonstrated high inhibitory activity with MIC values indicating their potential as novel treatments for tuberculosis . This underscores the importance of thiazole-containing compounds in addressing global health challenges posed by resistant bacterial strains.

Anticancer Properties

2.1 Cytotoxicity Studies

This compound has shown promising results in anticancer research. Various studies have reported its cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and pancreatic cancer (MIAPaCa-2). For example, certain derivatives exhibited IC50 values as low as 4.2 µM, indicating potent anticancer activity . The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival and proliferation.

2.2 Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been pivotal in enhancing the anticancer efficacy of thiazole derivatives. Modifications to the thiazole core have led to improved potency and selectivity against cancer cells. For instance, compounds with specific substituents on the thiazole ring have been linked to enhanced cytotoxicity, suggesting that targeted modifications can yield more effective therapeutic agents .

Potential Applications in Drug Development

Given the promising biological activities associated with this compound, there is significant potential for its development into a therapeutic agent. The ongoing research into its pharmacological properties could lead to new treatments for infectious diseases and various types of cancer.

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole-Isoxazole Hybrids

Several analogs share the thiazole-isoxazole-carboxamide backbone but differ in substituent patterns:

Key Observations :

- Halogen Effects : Replacing fluorine with chlorine (e.g., Compound 4 vs. Target Compound) increases molecular weight and polarizability but may reduce metabolic stability due to heavier halogens .

- Planarity vs. Flexibility : The Target Compound’s near-planar structure (excluding one fluorophenyl group) contrasts with triazole-containing analogs (Compounds 4–5), which exhibit greater conformational flexibility due to dihydro-pyrazole and triazole moieties .

- Bioisosteric Replacements : Carboxamide (Target Compound) vs. carboxylic acid (Compound 41p) alters hydrogen-bonding capacity and solubility, impacting target binding and pharmacokinetics .

Spectroscopic and Crystallographic Differences

- IR Spectroscopy : The Target Compound’s carboxamide group would exhibit ν(N–H) (~3300 cm⁻¹) and ν(C=O) (~1680 cm⁻¹), akin to hydrazinecarbothioamides in . However, it lacks the ν(C=S) (~1250 cm⁻¹) seen in thione tautomers .

- Crystallography : The Target Compound’s isostructural analogs (Compounds 4–5) crystallize in triclinic systems with two independent molecules per asymmetric unit, suggesting similar packing efficiencies .

Research Implications and Gaps

- Activity Data: No bioactivity data for the Target Compound are provided in the evidence. Comparisons with analogs like Compound 41p (optimized for solubility) or triazole derivatives () could guide future studies on antimicrobial or kinase inhibition .

- Computational Modeling : Molecular docking studies are needed to compare the Target Compound’s binding modes with pyridinyl-thiazole carboxamides (), which show statistically significant bioactivity (p < 0.05) .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiazole ring, an isoxazole moiety, and a fluorophenyl group. The molecular formula is with a molecular weight of 299.3 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with thiazole and isoxazole structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth

- Compound : this compound

- Cell Lines Tested : A549 (lung carcinoma), HCT116 (colon cancer)

- Result : Demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- VEGFR Inhibition : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis in tumors.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that the compound can trigger programmed cell death in malignant cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring.

- Introduction of the isoxazole moiety via cyclization reactions.

- Final coupling with the fluorophenyl group to yield the desired carboxamide.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What computational methods predict the compound’s potential as a lead for neurodegenerative diseases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.